5-amino-1-(3-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(3-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the efficient regioselective synthesis of a similar compound, employing microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process involved the formation of an intimate ion pair as a key step and was supported by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
- Another research synthesized and structurally characterized derivatives of 1,2,4-triazoles, exploring the intermolecular interactions and energetics associated with these interactions, which were supported by PIXEL and ab initio quantum mechanical calculations (Shukla et al., 2014).
Antimicrobial and Antitumor Activities
- Research on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that some of these compounds possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
- Another study synthesized derivatives with potential anticancer properties, demonstrating in vitro anticancer activity against certain cancer cell lines (Hassan et al., 2014).
Synthesis Methodologies
- A methodology for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, useful for triazole-based scaffolds in peptidomimetics or biologically active compounds, was developed. This process utilized ruthenium-catalyzed cycloaddition and was applied to the preparation of HSP90 inhibitors (Ferrini et al., 2015).
Biological Evaluation
- A series of benzothiazole derivatives, including a fluorinated variant, were synthesized and biologically evaluated. These compounds exhibited cytotoxic effects on specific cancer cell lines and were studied for their potential as anticancer agents (Butler et al., 2013).
Miscellaneous Applications
- Research on AB-FUBINACA, a structural variant, investigated its differentiation by electron ionization-triple quadrupole mass spectrometry, providing insights into mass spectrometric differentiation of structural isomers of similar compounds (Murakami et al., 2016).
Properties
IUPAC Name |
5-amino-N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAHFXVCOXJZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.